Superphane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

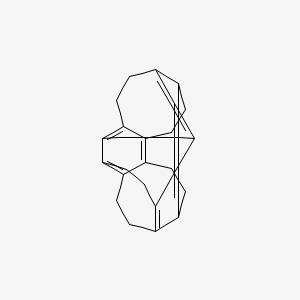

Structure

3D Structure

Properties

CAS No. |

60144-50-5 |

|---|---|

Molecular Formula |

C24H24 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

heptacyclo[16.6.0.02,9.05,22.06,13.010,17.014,21]tetracosa-1(18),2(9),5,10(17),13,21-hexaene |

InChI |

InChI=1S/C24H24/c1-2-14-17-5-3-15-13(1)16-4-6-18(14)22-10-8-20(16)23-11-12-24(22)21(17)9-7-19(15)23/h1-12H2 |

InChI Key |

BVTYOCKAKQQPEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3CCC4=C1C5=C6CCC(=C2CC5)C7=C3CCC4=C6CC7 |

Origin of Product |

United States |

Foundational & Exploratory

Superphane Molecules: A Technical Guide to Their Unique Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes represent a fascinating subclass of cyclophanes, characterized by a highly symmetric, cage-like architecture.[1][2] Structurally, they consist of two parallel benzene (B151609) rings held face-to-face by six bridging units that connect all possible aromatic positions (para, meta, and ortho).[1][3] This rigid and constrained conformation results in significant molecular strain, which, in turn, imparts a host of unique physicochemical properties.[2][3]

Historically, the synthesis of superphanes was a significant challenge, limiting their widespread study.[1][2][4] However, recent advancements in synthetic methodologies, particularly one-pot self-assembly reactions, have made these molecules more accessible.[1][4] This has catalyzed new research into their distinctive characteristics, including remarkable host-guest chemistry and novel photophysical behaviors.[1][2] This guide provides an in-depth overview of the core properties of superphanes, detailing the experimental protocols used to characterize them and presenting key quantitative data for scientific evaluation.

Synthesis of Superphane Architectures

The ability to synthesize and modify superphanes is crucial for exploring their properties. Methodologies have evolved from complex, multi-step routes to more efficient and scalable one-pot procedures.

Classical Synthesis (Boekelheide Route)

The first synthesis of the parent --INVALID-LINK--cyclophane, known simply as this compound, was accomplished by Virgil Boekelheide in 1979.[3] This route involves the stepwise formation of the ethylene (B1197577) bridges through a series of pyrolysis reactions. The process begins with the pyrolysis of 2,4,5-trimethylbenzyl chloride, which dimerizes to form a cyclooctane (B165968) derivative.[3] This is followed by a sequence of Rieche formylation, sodium borohydride (B1222165) reduction, chlorination with thionyl chloride, and further pyrolysis steps to build the remaining bridges, ultimately yielding the final this compound structure.[3]

Modern Self-Assembly Synthesis

A major breakthrough in this compound chemistry has been the development of facile and scalable "one-pot" syntheses.[1][2][4] These methods rely on the dynamic self-assembly of precursor molecules. A common approach involves the condensation reaction between a hexakis-amine and various aromatic dialdehydes.[1][2] This reaction forms dodecaimino-containing superphanes, which can then be chemically modified.[1] A key subsequent step is the reduction of the imine bridges to more stable and functional secondary amine bridges.[1][4]

Experimental Protocols

This protocol is a generalized procedure based on reported self-assembly methods.[2]

-

Reactant Preparation : Dissolve the chosen hexakis-amine and aromatic dialdehyde precursors in an appropriate solvent (e.g., a mixture of DMSO-d6 and D2O for in-situ monitoring, or CHCl3/CH3CN for scaled-up synthesis).[2] The typical molar ratio is 2 parts hexakis-amine to 6 parts dialdehyde.[2]

-

Reaction : Heat the mixture in a sealed flask at approximately 80°C. Monitor the reaction progress using ¹H NMR spectroscopy until completion, which typically occurs within 4-6 hours.[2]

-

Isolation : After cooling to room temperature, filter the reaction mixture. If necessary, dilute the filtrate with a solvent like CHCl₃ and wash extensively with water to remove unreacted precursors and solvent.

-

Purification : Concentrate the organic phase under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., CHCl₃/CH₃CN) to yield the imine-bridged this compound.[2]

This protocol describes the conversion of imine-based superphanes to their more stable secondary amine counterparts.[1][4]

-

Dissolution : Dissolve the imine-bridged this compound in a suitable solvent, such as methanol, in a round-bottomed flask.[5] Cool the solution in an ice bath to 0°C.

-

Reagent Addition : Slowly add sodium borohydride (NaBH₄) to the stirred solution.[5] An excess of NaBH₄ (e.g., 2-4 molar equivalents per imine group) is typically used to ensure complete reduction.[5][6]

-

Reaction : After the initial vigorous reaction subsides, remove the ice bath and continue stirring at room temperature for several hours (e.g., 3-5 hours) or until TLC analysis indicates the disappearance of the starting material.[5][7]

-

Workup : Quench the reaction by the slow addition of water. Add a base, such as 3 M NaOH, to decompose borate (B1201080) salts.[8] Extract the aqueous mixture multiple times with an organic solvent (e.g., dichloromethane).

-

Isolation and Purification : Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate via rotary evaporation to yield the secondary amine-bridged this compound.[8]

Unique Physicochemical Properties

The constrained, cage-like structure of superphanes gives rise to several unique properties not commonly observed in other aromatic molecules.

Structural and Energetic Properties

The parent this compound exhibits high D₆h molecular symmetry.[3] X-ray crystallographic analysis reveals that the two benzene rings are held in a perfectly eclipsed conformation with an inter-planar distance of just 262 picometers.[3] This forced proximity induces significant molecular strain, estimated to be around 20 kcal/mol.[3] This inherent strain energy is a key characteristic, influencing the molecule's reactivity and stability.[9] Encapsulation of guest molecules can further affect the this compound's structure, with the distance between the benzene rings increasing to accommodate the guest.[10]

| Property | Value | Method |

| Molecular Symmetry | D₆h | X-ray Analysis |

| Inter-planar Distance (π-π) | 262 pm | X-ray Analysis |

| sp²-sp³ C-C Bond Out-of-Plane Angle | 20° | X-ray Analysis |

| Estimated Strain Energy | ~20 kcal/mol (~84 kJ/mol) | Calculation |

| ¹H NMR Shift (ethylene protons) | 2.98 ppm | NMR Spectroscopy |

| ¹³C NMR Shifts | 32 ppm (sp³), 144 ppm (sp²) | NMR Spectroscopy |

| Table 1: Key structural and spectroscopic data for the parent this compound molecule.[3] |

Host-Guest Chemistry and Molecular Encapsulation

The well-defined internal cavity of superphanes makes them exceptional supramolecular hosts, capable of encapsulating a variety of small molecules and ions.[4][10] This "carcerand" behavior, where a guest is physically trapped, is a hallmark of this compound chemistry.[4] The cavity size can be tuned by modifying the bridging units, allowing for selectivity in guest binding.[4] Encapsulated guests can include neutral molecules like water and methanol, or anions such as chloride and perrhenate, often stabilized by multiple hydrogen bonds with the host's framework.[2][4] This property opens avenues for applications in molecular recognition, sensing, and potentially as delivery vehicles.

| Guest Species | Host Type | Observation |

| Water Dimer (H₂O)₂ | Imine-bridged | Encapsulated within the cavity.[2] |

| 2Cl⁻·H₂O Cluster | Protonated Amine-bridged | Stabilized in both solution and solid state.[1][2] |

| Methanol (CH₃OH) | Protonated Amine-bridged | Entrapped within the cage.[2] |

| Gold Cluster (Au₁₈) | Polyfunctional this compound | Strong electrostatic interaction and charge transfer.[11] |

| Table 2: Examples of guest species encapsulated by this compound hosts. |

Unique Photophysical Properties

A recently discovered and highly significant property of this compound derivatives is their fluorescence.[1][2] The emission characteristics are uniquely dependent on both the chemical nature of the bridges (imine vs. amine) and the physical state of the material (solution vs. solid).

-

Imine-Bridged Superphanes : These compounds are typically non-emissive in solution but exhibit strong fluorescence in the solid state.[1][2] This aggregation-induced emission (AIE) is a valuable property for materials science applications. The solid-state fluorescence quantum yields (Φf) for these molecules can range from 3.5% to as high as 17.1%.[1][2]

-

Secondary Amine-Bridged Superphanes : In a striking contrast, the reduced, secondary amine versions exhibit genuine fluorescence in both solution and the solid state.[1][4] This dual-state emission is less common and offers versatility for different applications.

| This compound Type | Physical State | Fluorescence Behavior | Quantum Yield (Φf) |

| Imine-bridged (e.g., 7a-7e) | Solution | Weak / Non-emissive | < 1% |

| Solid State | Highly Emissive (AIE) | 3.5% - 17.1% | |

| Secondary Amine-bridged (e.g., 3a-3e) | Solution | Genuinely Fluorescent | - |

| Solid State | Genuinely Fluorescent | - | |

| Table 3: Summary of the distinct fluorescence properties of imine and secondary amine-based superphanes.[1][2][4] |

Potential Applications and Future Outlook

The unique combination of a rigid, encapsulating framework and tunable fluorescence makes superphanes promising candidates for advanced applications.

-

Materials Science : The solid-state fluorescence of imine-based superphanes could be harnessed for developing novel organic light-emitting diodes (OLEDs), chemical sensors, and imaging agents.

-

Supramolecular Chemistry : Their well-defined cavities are ideal for studying host-guest interactions, designing molecular flasks for controlled reactions, and developing systems for selective molecular separation and purification.[4]

-

Drug Development : While still speculative, the ability to encapsulate small molecules raises the possibility of using superphanes as molecular carriers for targeted drug delivery. The cage could protect a payload from degradation and release it under specific conditions. The intrinsic fluorescence could also be used for tracking and diagnostics.

The recent breakthroughs in scalable synthesis have broken a long-standing bottleneck in this compound chemistry.[1] Future research will likely focus on synthesizing a wider variety of functionalized superphanes, exploring the full potential of their host-guest chemistry with biologically relevant molecules, and integrating these unique structures into functional materials and devices.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. rsc.org [rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Strain energy - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Embedding a guest gold cluster in an organic host. Evaluation of the encapsulation nature in a Au18–this compound host–guest aggregate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Dawn of Superphane: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the landmark discovery and synthesis of the first superphane, --INVALID-LINK--cyclophane. First achieved by Virgil Boekelheide and his team in 1979, this molecule represents a significant milestone in the field of synthetic organic chemistry, pushing the boundaries of what was considered possible in the construction of strained, cage-like structures.[1] this compound and its derivatives have since become important subjects of study in host-guest chemistry, materials science, and drug delivery, owing to their unique three-dimensional structures and encapsulated environments.

This document details the multi-step synthesis, presenting the experimental protocols for the key reactions, and summarizes the quantitative data for the materials involved. Visual diagrams are provided to illustrate the logical flow of the synthetic pathway.

The Synthetic Journey to this compound

The first synthesis of this compound was a multi-step process that involved the gradual construction of the six ethylene (B1197577) bridges between two benzene (B151609) rings. The key strategies employed were pyrolysis to form benzocyclobutene intermediates and their subsequent dimerization, followed by functional group manipulations to introduce the necessary handles for the next cyclization step.

Table 1: Summary of Compounds in the Synthesis of this compound

| Compound Name | Molecular Formula | Key Identifier |

| 2,4,5-Trimethylbenzyl chloride | C₁₀H₁₃Cl | 1 |

| 4,7-Dimethyl-4,7-dihydrobenzocyclobutene | C₁₀H₁₂ | 2 |

| 4,7,12,15-Tetramethyl[2.2]paracyclophane | C₂₀H₂₄ | 3 |

| 5,13-Diformyl-4,7,12,15-tetramethyl[2.2]paracyclophane | C₂₂H₂₄O₂ | 4 |

| 5,13-Bis(hydroxymethyl)-4,7,12,15-tetramethyl[2.2]paracyclophane | C₂₂H₂₈O₂ | 5 |

| 5,13-Bis(chloromethyl)-4,7,12,15-tetramethyl[2.2]paracyclophane | C₂₂H₂₆Cl₂ | 6 |

| Tetrabridged Cyclophane | C₂₂H₂₄ | 7 |

| Diformyl-tetrabridged Cyclophane | C₂₄H₂₄O₂ | 8 |

| Bis(chloromethyl)-tetrabridged Cyclophane | C₂₄H₂₆Cl₂ | 9 |

| --INVALID-LINK--Cyclophane (this compound) | C₂₄H₂₄ | 10 |

Table 2: Physicochemical and Spectroscopic Data of this compound (10)

| Property | Value |

| Melting Point | 325–327 °C[1] |

| ¹H NMR (ppm) | 2.98 (s, 24H)[1] |

| ¹³C NMR (ppm) | 32, 144[1] |

| Molecular Symmetry (X-ray) | D₆h[1] |

| Interplanar Distance | 262 pm[1] |

| Strain Energy (estimated) | 20 kcal/mol[1] |

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the synthesis of the first this compound.

Step 1 & 2: Synthesis of 4,7,12,15-Tetramethyl[2.2]paracyclophane (3)

The synthesis begins with the gas-phase pyrolysis of 2,4,5-trimethylbenzyl chloride (1 ) at 700 °C to yield the benzocyclobutene derivative 2 . This intermediate is then dimerized to form the doubly bridged cyclophane 3 .[1]

-

Pyrolysis of 2,4,5-Trimethylbenzyl chloride (1): Compound 1 is subjected to flash vacuum pyrolysis at 700 °C. The resulting pyrolysate, containing 4,7-dimethyl-4,7-dihydrobenzocyclobutene (2 ), is collected at low temperature.

-

Dimerization of 4,7-Dimethyl-4,7-dihydrobenzocyclobutene (2): The crude benzocyclobutene 2 is heated to induce a [4+4] cycloaddition, yielding 4,7,12,15-tetramethyl[2.2]paracyclophane (3 ). Purification is typically achieved by column chromatography.

Step 3: Rieche Formylation of 4,7,12,15-Tetramethyl[2.2]paracyclophane (3)

Two formyl groups are introduced onto the benzene rings of 3 using the Rieche formylation reaction to produce the dialdehyde (B1249045) 4 .[1]

-

To a solution of 3 in a suitable solvent such as dichloromethane (B109758), dichloromethyl methyl ether and a Lewis acid (e.g., titanium tetrachloride) are added at low temperature. The reaction mixture is stirred until completion and then quenched with water. The product, 5,13-diformyl-4,7,12,15-tetramethyl[2.2]paracyclophane (4 ), is isolated and purified by crystallization or chromatography.

Step 4 & 5: Reduction and Chlorination to form 5,13-Bis(chloromethyl)-4,7,12,15-tetramethyl[2.2]paracyclophane (6)

The dialdehyde 4 is reduced to the corresponding diol 5 , which is then converted to the dichloride 6 .[1]

-

Reduction: The dialdehyde 4 is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and ethanol) and treated with a reducing agent, such as sodium borohydride. After the reaction is complete, the diol 5 is isolated by extraction and purified.

-

Chlorination: The diol 5 is treated with a chlorinating agent, such as thionyl chloride, in a suitable solvent like dichloromethane to yield the dichloride 6 . The product is purified to be used in the next pyrolysis step.

Step 6 & 7: Synthesis of the Tetrabridged Cyclophane (7) and its Diformyl Derivative (8)

A second pyrolysis of the dichloride 6 leads to the formation of the tetrabridged cyclophane 7 . This is followed by another Rieche formylation to yield the dialdehyde 8 .[1]

-

Pyrolysis: The dichloride 6 is subjected to flash vacuum pyrolysis to induce the formation of two new ethylene bridges, resulting in the tetrabridged cyclophane 7 .

-

Formylation: Compound 7 is formylated using the Rieche procedure as described in Step 3 to introduce two aldehyde groups, yielding 8 .

Step 8 & 9: Final Functionalization to Bis(chloromethyl)-tetrabridged Cyclophane (9)

The dialdehyde 8 is reduced and then chlorinated to give the dichloride 9 , the precursor for the final cyclization.[1]

-

The reduction and chlorination are carried out following similar procedures as described in Step 4 & 5.

Step 10: Final Pyrolysis to Yield this compound (10)

The final and most crucial step is the pyrolysis of the dichloride 9 to form the last two ethylene bridges, completing the synthesis of this compound (10 ).[1]

-

The dichloride 9 is subjected to flash vacuum pyrolysis, leading to the formation of the fully bridged this compound (10 ). The product is obtained as hard white crystals and can be purified by sublimation or crystallization.[1]

Visualizing the Synthesis: A Workflow Diagram

The multi-step synthesis of this compound can be visualized as a logical workflow, where each step builds upon the previous one to construct the complex architecture of the molecule.

Caption: Synthetic workflow for the first this compound.

Conclusion

The first synthesis of this compound by Virgil Boekelheide was a remarkable achievement in organic synthesis, demonstrating a powerful strategy for the construction of highly complex and strained molecular architectures. The legacy of this work continues to inspire the development of novel synthetic methodologies and the exploration of the unique properties of superphanes and other cyclophanes in various scientific disciplines. This technical guide serves as a testament to this pioneering work and a resource for researchers interested in this fascinating class of molecules.

References

An In-depth Technical Guide to Superphane and Cyclophane Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phane Chemistry

In the realm of organic chemistry, cyclophanes represent a fascinating class of strained molecules characterized by one or more aromatic rings bridged by aliphatic chains.[1] These molecules are extensively studied because their constrained conformations lead to unusual chemical and physical properties.[2] The aromatic rings provide structural rigidity, while the aliphatic bridges introduce flexibility, creating unique three-dimensional structures.[1] This interplay of rigid and flexible components makes cyclophanes central to host-guest chemistry, supramolecular assembly, and molecular recognition.[1][3]

A particularly intriguing subclass is the superphanes , where two aromatic rings are held in a face-to-face arrangement by six connecting bridges.[4][5] The parent superphane, --INVALID-LINK--cyclophane, features two benzene (B151609) rings clamped by six ethylene (B1197577) spacers, resulting in significant molecular strain and unique properties.[4][6] The chemistry of these compounds has applications in pharmaceuticals, catalysis, and materials science.[1]

Classification of Phanes

The term 'phane' is a broad descriptor for molecules containing bridged aromatic or alicyclic systems. Cyclophanes are a major category within this family. The nomenclature [n] refers to the number of atoms in an aliphatic bridge, while prefixes like ortho-, meta-, and para- denote the substitution pattern on the aromatic ring.[1]

If a heteroatom is present in the aromatic ring, the molecule is termed a heterophane .[1] If the heteroatom is in the bridging chain, it is called a heteraphane .[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

Superphane: A Deep Dive into Structure and Bonding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes are a fascinating class of cyclophanes characterized by a unique molecular architecture: two parallel aromatic rings held in a face-to-face arrangement by six bridging chains.[1][2] This rigid, cage-like structure imparts unusual bonding characteristics and physical properties, making them compelling subjects of study in supramolecular chemistry, materials science, and drug delivery. The parent molecule, --INVALID-LINK--cyclophane, was first synthesized by Virgil Boekelheide in 1979, a landmark achievement in synthetic organic chemistry.[1] This guide provides a comprehensive technical overview of the structure and bonding of superphanes, including quantitative data, detailed experimental protocols for their synthesis, and visualizations of key concepts.

Structural and Bonding Characteristics

The defining feature of superphanes is the close proximity of the two aromatic decks, which leads to significant intramolecular strain and unique electronic interactions. This strain is a combination of angle strain, torsional strain, and transannular strain.

Key Geometric Parameters: X-ray crystallographic studies of the parent superphane have revealed a D6h molecular symmetry. The two benzene (B151609) rings are held in a parallel orientation with an interplanar distance of 262 picometers. The sp²-sp³ carbon-carbon bonds connecting the aromatic rings to the ethylene (B1197577) bridges are bent out of the plane of the benzene rings by approximately 20°.[1] This distortion from ideal tetrahedral and trigonal planar geometries is a direct consequence of the constrained cyclic structure.

Strain Energy: The high degree of strain in the this compound molecule is reflected in its calculated strain energy, which is estimated to be around 20 kcal/mol.[1] This stored energy can influence the reactivity of the molecule.

Spectroscopic Properties: The unique structure of superphanes gives rise to distinct spectroscopic signatures. The proton NMR spectrum of the parent this compound is remarkably simple, showing a single peak at 2.98 ppm, indicative of the high symmetry of the molecule. The carbon NMR spectrum displays two peaks at 32 ppm and 144 ppm, corresponding to the ethylene bridge carbons and the aromatic carbons, respectively.[1]

More recent research has focused on functionalized superphanes, particularly those with imine-containing bridges. These derivatives have been shown to exhibit interesting photophysical properties, including fluorescence.

Quantitative Data Summary

The following tables summarize key quantitative data for the parent this compound and a series of imine-based this compound derivatives.

Table 1: Structural and Spectroscopic Data for Parent this compound

| Parameter | Value | Reference |

| Interplanar Distance (pm) | 262 | [1] |

| sp²-sp³ C-C Bond Out-of-Plane Angle (°) | 20 | [1] |

| Strain Energy (kcal/mol) | ~20 | [1] |

| ¹H NMR Chemical Shift (ppm) | 2.98 | [1] |

| ¹³C NMR Chemical Shifts (ppm) | 32, 144 | [1] |

Table 2: Fluorescence Quantum Yields (Φ) for Imine-Based Superphanes (7a-7e)

| Compound | Φ (%) |

| 7a | 3.5 |

| 7b | 8.2 |

| 7c | 10.1 |

| 7d | 17.1 |

| 7e | 5.6 |

Data obtained for the solid state.

Experimental Protocols

The synthesis of superphanes has evolved significantly since its inception. The original approach involved a multi-step pyrolysis strategy, while more contemporary methods utilize one-pot self-assembly reactions.

Pyrolysis Synthesis of 2.2.2.2.2.2cyclophane (Boekelheide's Method)

This classical approach involves the stepwise construction of the bridged cyclophane through a series of pyrolysis, formylation, reduction, and chlorination reactions.

Detailed Methodology:

-

Preparation of 4,7-dimethylbenzocyclobutene: 2,4,5-trimethylbenzyl chloride is pyrolyzed at 700°C to yield 4,7-dimethylbenzocyclobutene.

-

Dimerization: The benzocyclobutene derivative undergoes thermal dimerization to form the dibenzocyclooctadiene, the first two-bridged cyclophane intermediate.

-

Introduction of Additional Bridges (Iterative Process): a. Rieche Formylation: The cyclophane intermediate is formylated to introduce aldehyde functionalities. b. Reduction: The aldehyde groups are reduced to alcohols using a reducing agent like sodium borohydride (B1222165). c. Chlorination: The alcohols are converted to chloromethyl groups using thionyl chloride. d. Pyrolysis: The resulting chloro-methylated cyclophane is pyrolyzed to form the next pair of bridges via in situ generation and cycloaddition of o-xylylenes.

-

Final Pyrolysis: The final precursor, a dichloride of a tetrabridged cyclophane, is pyrolyzed to yield the this compound as hard, white crystals.

Self-Assembly Synthesis of Imine-Based Superphanes

This modern approach offers a more efficient route to functionalized superphanes through a one-pot dynamic covalent chemistry strategy.

Detailed Methodology:

-

Reactant Preparation: A solution of a hexakis-amine (e.g., 1,2,3,4,5,6-hexakis(aminomethyl)benzene) and an appropriate aromatic dialdehyde (B1249045) are prepared in a suitable solvent (e.g., chloroform/methanol).

-

Self-Assembly: The two solutions are mixed and stirred at room temperature. The reaction mixture is monitored by a suitable analytical technique (e.g., NMR or mass spectrometry) until the formation of the dodecaimino-superphane is complete.

-

In situ Reduction (Optional): For the synthesis of the more stable secondary amine-linked superphanes, a reducing agent such as sodium borohydride is added directly to the reaction mixture after the imine formation is complete.

-

Work-up and Purification: The reaction mixture is washed with water, and the organic layer is dried and concentrated. The resulting this compound is typically obtained in high purity without the need for column chromatography.

Visualizations

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to superphanes.

Caption: Pyrolysis synthesis workflow for the parent this compound.

References

Illuminating the Nanoscale: A Technical Guide to the Photophysical and Fluorescent Properties of Superphanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes, a fascinating class of cyclophanes, are characterized by their unique three-dimensional architecture, in which two aromatic rings are held in a face-to-face arrangement by six bridging units.[1] This rigid and preorganized structure not only imparts superphanes with intriguing host-guest chemistry but also gives rise to distinct photophysical and fluorescent properties. The close proximity and fixed orientation of the aromatic decks can lead to significant electronic interactions, influencing their absorption and emission characteristics. Recent advancements in the facile and scalable synthesis of superphanes have opened the door for a deeper exploration of their fluorescence and potential applications in fields ranging from materials science to drug development.[1] This technical guide provides a comprehensive overview of the core photophysical and fluorescent properties of superphanes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms, tailored for researchers and professionals in the scientific and pharmaceutical sectors.

Photophysical Properties of Superphanes: A Quantitative Overview

The fluorescent behavior of superphanes is intrinsically linked to their molecular structure, particularly the nature of the bridging units and the substituents on the aromatic rings. A key distinction in fluorescent properties has been observed between imine-based superphanes and their reduced secondary amine counterparts.[1]

Imine-Based Superphanes: These superphanes are typically synthesized through the dynamic self-assembly of a hexakis-amine and an aromatic dialdehyde (B1249045).[1] A remarkable characteristic of these imine-containing superphanes is their fluorescence in the solid state, a phenomenon often attributed to aggregation-induced emission (AIE). In solution, they are generally non-emissive. This solid-state emission is a result of the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence.[1]

Secondary Amine-Based Superphanes: Reduction of the imine bridges with reagents like sodium borohydride (B1222165) (NaBH4) yields secondary amine-based superphanes.[1] In stark contrast to their imine precursors, these superphanes exhibit genuine fluorescence in both solution and the solid state.[1] However, their fluorescence quantum yields in solution are generally low.[2] The presence of the amine groups can influence the electronic properties of the aromatic systems and may introduce new pathways for radiative decay.

The following tables summarize the key quantitative photophysical data for representative superphanes and related cyclophanes.

Table 1: Photophysical Data of Imine-Based Superphanes in the Solid State [1][2]

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf, %) |

| 7a | 433 | 505 | 3.5 - 17.1 |

| 7b | 446 | 517 | 3.5 - 17.1 |

| 7c | 497 | 551 | 3.5 - 17.1 |

| 7e | 446 | 527 | 3.5 - 17.1 |

Table 2: Photophysical Data of Secondary Amine-Based Superphanes [2]

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Protonated 3a | DMSO | 365 | 443 | < 0.01 |

| Protonated 3b | DMSO | 376 | 442 | < 0.01 |

| 3c | Chloroform | 340 | 452 | < 0.01 |

| 3d | Chloroform | 373 | 449 | < 0.01 |

| 3e | Chloroform | 367 | 439 | < 0.01 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of fluorescent superphanes. The following sections provide methodologies for key experiments.

Synthesis of Imine-Based Superphanes (General Procedure)[1]

This protocol describes the one-pot synthesis of dodecaimino-containing superphanes via dynamic self-assembly.

Materials:

-

Hexakis-amine (1 equivalent)

-

Aromatic dialdehyde (3 equivalents)

-

Solvent (e.g., Methanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the hexakis-amine in the chosen solvent under an inert atmosphere.

-

Add the aromatic dialdehyde to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., methanol, ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure imine-based superphane.

Reduction of Imine-Based Superphanes to Secondary Amine-Based Superphanes (General Procedure)[1][3]

This protocol details the reduction of the imine bridges to secondary amines using sodium borohydride.

Materials:

-

Imine-based this compound (1 equivalent)

-

Sodium borohydride (NaBH4) (a large excess, e.g., 20-30 equivalents)

-

Solvent (e.g., Methanol, Ethanol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Suspend the imine-based this compound in the chosen alcohol solvent in a round-bottom flask under an inert atmosphere.

-

Cool the suspension in an ice bath (0 °C).

-

Add sodium borohydride portion-wise to the stirred suspension. The addition should be done carefully to control the reaction rate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24-48 hours.

-

Monitor the reaction progress by TLC until the starting imine is fully consumed.

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH4.

-

If the product precipitates, collect it by filtration. If it remains in solution, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary amine-based this compound.

Photophysical Measurements (General Protocol)[4][5]

This section outlines a general procedure for acquiring absorption and fluorescence spectra, as well as determining fluorescence quantum yields.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

Procedure for Absorption and Emission Spectra:

-

Prepare dilute solutions of the this compound sample in a suitable spectroscopic grade solvent (e.g., chloroform, DMSO). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs).

-

To measure the emission spectrum, set the excitation wavelength of the fluorometer to a λabs value.

-

Scan the emission monochromator over the expected fluorescence range to obtain the emission spectrum and identify the emission maximum (λem).

-

To measure the excitation spectrum, set the emission monochromator to the λem and scan the excitation monochromator. The resulting spectrum should be similar to the absorption spectrum.

Procedure for Fluorescence Quantum Yield (Φf) Determination (Relative Method):

-

Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the this compound sample.

-

Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the synthesis and photophysical behavior of superphanes can aid in understanding the underlying principles.

Caption: Synthetic workflow for fluorescent superphanes.

Caption: Fluorescence behavior of this compound types.

Applications in Drug Development

The unique fluorescent properties of superphanes, coupled with their defined cavities, make them promising candidates for various applications in drug development.

Bioimaging: Fluorescent molecules are indispensable tools for visualizing biological processes at the cellular and subcellular levels. The development of superphanes that are emissive in solution opens up possibilities for their use as fluorescent probes. For a probe to be effective in live-cell imaging, it should be bright, non-cytotoxic, and readily taken up by cells. The ability to functionalize the periphery of superphanes provides a handle to attach targeting moieties, enabling the specific labeling of cells or organelles.

Drug Delivery: The well-defined hydrophobic cavity of superphanes can encapsulate small drug molecules, protecting them from the biological environment and potentially improving their solubility and stability.[3] The inherent fluorescence of the this compound carrier could then be used to track the delivery and release of the drug cargo within cells or tissues. This theranostic approach, combining therapy and diagnostics, is a rapidly growing area in pharmaceutical research. The possibility of designing superphanes with environmentally sensitive fluorescence could also allow for the development of "smart" drug delivery systems that release their payload in response to specific stimuli, such as a change in pH or the presence of a particular enzyme, with a corresponding change in the fluorescence signal.

Sensing: The fluorescence of superphanes can be sensitive to their local environment and to the presence of guest molecules. This opens up the potential for developing this compound-based fluorescent sensors for biologically relevant analytes. For example, the binding of a specific ion or small molecule within the this compound cavity could lead to a change in the fluorescence intensity or wavelength, providing a detectable signal for the presence of the target analyte.

Conclusion

Superphanes represent a promising class of fluorescent molecules with tunable photophysical properties. The ability to synthetically control their structure, and thus their fluorescence characteristics, makes them highly attractive for a range of applications. The solid-state emission of imine-based superphanes is of interest for materials science, while the solution-state fluorescence of secondary amine-based superphanes opens up exciting possibilities in the realm of biomedical research and drug development. As synthetic methodologies continue to improve and our understanding of their photophysical behavior deepens, superphanes are poised to become valuable tools in the development of advanced fluorescent probes, targeted drug delivery systems, and sensitive molecular sensors. Further research focusing on enhancing their quantum yields in aqueous media and exploring their interactions with biological systems will be crucial in realizing their full potential.

References

Superphanes in Supramolecular Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Superphanes, a fascinating class of cyclophanes, are characterized by two parallel aromatic rings held in a rigid, face-to-face arrangement by at least six bridging units. This unique architecture creates a well-defined internal cavity, making them exceptional candidates for applications in supramolecular chemistry. Their ability to encapsulate guest molecules, their tunable electronic properties, and the potential for functionalization open up new avenues in molecular recognition, sensing, drug delivery, and catalysis. This technical guide provides a comprehensive overview of the current state of superphane chemistry, with a focus on their synthesis, host-guest interactions, and potential applications. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside quantitative binding data and visualizations of relevant chemical processes.

Introduction to Superphanes

Superphanes are the most highly bridged members of the cyclophane family, featuring two parallel benzene (B151609) rings connected by six bridges. The parent compound, --INVALID-LINK--cyclophane, was first synthesized by Virgil Boekelheide in 1979.[1] These molecules are of significant interest due to their unique structural, spectroscopic, and chemical properties, largely dictated by the close proximity of the two π-systems. The internal cavity of superphanes can be tailored by modifying the length and nature of the bridging units, allowing for the selective encapsulation of a variety of guest molecules and ions.[2][3]

Synthesis of Superphanes

The synthesis of superphanes has historically been a significant challenge, often requiring multi-step, low-yield procedures.[1] However, recent advancements in dynamic covalent chemistry have enabled more facile and scalable synthetic routes.

Dynamic Self-Assembly of Dodecaimino-Superphanes

A highly efficient, one-pot synthesis of dodecaimino-containing superphanes has been developed, which relies on the dynamic self-assembly of a hexakis-amine and various aromatic dialdehydes.[4][5] This method allows for the generation of a diverse range of this compound structures.

Experimental Protocol: Synthesis of a Dodecaimino-Superphane and its Reduction

This protocol is adapted from the work of He and coworkers.[4]

Materials:

-

1,3,5-Tris(4-aminobenzyl)benzene (Hexakis-amine precursor)

-

Terephthaldehyde (Aromatic dialdehyde)

-

Chloroform (CHCl3), Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH4)

-

Trifluoroacetic acid (TFA) for some characterizations

Procedure:

-

Synthesis of the Dodecaimino-Superphane:

-

To a solution of 1,3,5-tris(4-aminobenzyl)benzene (2.0 mmol) in 100 mL of CHCl3 is added a solution of terephthaldehyde (6.0 mmol) in 100 mL of CHCl3.

-

A catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 mL) is added.

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The resulting precipitate is collected by filtration, washed with CHCl3 and methanol, and dried under vacuum to yield the dodecaimino-superphane.

-

-

Reduction to the Secondary Amine this compound:

-

The dodecaimino-superphane (1.0 mmol) is suspended in a mixture of CHCl3 (50 mL) and MeOH (50 mL).

-

Sodium borohydride (NaBH4) (24.0 mmol) is added portion-wise over 30 minutes.

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the slow addition of water (20 mL).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the secondary amine this compound.

-

Host-Guest Chemistry and Molecular Recognition

The well-defined cavity of superphanes allows them to act as hosts for a variety of guest molecules and ions. This has been demonstrated through the encapsulation of water clusters, anions, and other small organic molecules.[4][6]

Quantitative Analysis of Host-Guest Interactions

The binding affinities of superphanes for different guests can be quantified by determining the association constant (Ka). This is often achieved through techniques such as NMR titration, UV-vis spectroscopy, or isothermal titration calorimetry.

| Host this compound Derivative | Guest | Solvent | Ka (M-1) | Reference |

| Protonated secondary amine this compound | 2Cl-·H2O cluster | Not specified | Not explicitly quantified, but strong binding observed | [4] |

| Dodecaimino-superphane | Water dimer | Not specified | Not explicitly quantified, but encapsulation confirmed | [6] |

Note: Quantitative binding data for a wide range of guests with a single this compound host is not yet extensively available in the literature. The table will be updated as more data is published.

Experimental Protocol: Determination of Association Constant by 1H NMR Titration

This protocol provides a general workflow for studying host-guest interactions using NMR titration.

Materials:

-

Host this compound

-

Guest molecule

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

High-precision NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the host this compound of a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

-

Prepare a stock solution of the guest molecule of a significantly higher known concentration (e.g., 50 mM) in the same deuterated solvent, also containing the same concentration of the host to avoid dilution effects on the host concentration during titration.

-

-

NMR Titration:

-

Acquire a 1H NMR spectrum of the host solution alone.

-

Add small aliquots of the guest stock solution to the host solution in the NMR tube.

-

After each addition, thoroughly mix the solution and acquire a new 1H NMR spectrum.

-

Continue this process until the chemical shifts of the host protons no longer change significantly upon further addition of the guest, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Monitor the change in chemical shift (Δδ) of one or more host protons that are sensitive to the binding event.

-

Plot Δδ as a function of the guest concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Ka).

-

Potential Applications in Supramolecular Chemistry

The unique properties of superphanes make them promising candidates for a range of applications.

Molecular Sensing

The fluorescent properties of some this compound derivatives can be modulated by guest binding, opening up possibilities for the development of chemosensors. For instance, changes in fluorescence intensity or wavelength upon encapsulation of an analyte could form the basis of a sensing mechanism.

Drug Delivery

The well-defined, biocompatible cavities of functionalized superphanes could be utilized to encapsulate drug molecules. This could protect the drug from degradation, improve its solubility, and allow for targeted release, potentially triggered by external stimuli.

Supramolecular Catalysis

While the catalytic activity of superphanes themselves is a nascent field of research, their ability to act as nanoreactors is of great interest. By encapsulating reactants and a catalyst within their cavity, superphanes could enhance reaction rates and selectivities by creating a unique microenvironment and enforcing proximity between the reacting species.

As a representative example of catalysis within a confined supramolecular cage, a chiral-diamine-functionalized cage has been shown to catalyze a decarboxylative Mannich reaction. This illustrates the potential of such systems, including superphanes, to act as artificial enzymes.

Conclusion and Future Outlook

Superphanes represent a promising and rapidly developing area of supramolecular chemistry. The advent of more efficient synthetic methods has made these fascinating molecules more accessible for study. While their host-guest chemistry has been explored to some extent, there is still much to be discovered about their potential in sensing, drug delivery, and particularly in catalysis. Future research will likely focus on the design and synthesis of superphanes with more complex functionalities, the detailed thermodynamic and kinetic characterization of their host-guest interactions, and the exploration of their utility in mediating and catalyzing chemical reactions. As our understanding of these intricate molecular architectures grows, so too will their applications in addressing challenges in medicine, materials science, and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances and perspectives on supramolecular radical cages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Heteroleptic metallosupramolecular aggregates/complexation for supramolecular catalysis [beilstein-journals.org]

exploring the host-guest chemistry of superphane cages

An In-depth Technical Guide to the Host-Guest Chemistry of Superphane Cages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superphanes are a unique class of cyclophanes characterized by two parallel benzene (B151609) rings connected by six bridging units, creating a well-defined internal cavity.[1][2][3][4] Their aesthetically pleasing, highly symmetric structures have long captured the interest of chemists.[2][5] Beyond their structural elegance, the rigid yet flexible nature of the this compound framework makes them exceptional candidates for host-guest chemistry.[6][7] The ability to encapsulate a wide variety of guest molecules—from single atoms to large clusters—within their cavities positions this compound cages at the forefront of supramolecular chemistry, with potential applications ranging from environmental remediation to advanced drug delivery systems.[1][8][9]

This technical guide provides a comprehensive exploration of the core principles of this compound host-guest chemistry, detailing synthetic methodologies, binding thermodynamics, experimental protocols, and emerging applications for researchers in academia and industry.

Synthesis of this compound Cages

The advancement of this compound chemistry has historically been challenged by synthetic difficulties.[2] However, recent developments have enabled more facile and scalable production. A prominent strategy involves the dynamic self-assembly of precursors through one-pot reactions. One such method is the [1+1] imine condensation of a hexakis-amine and a suitable dialdehyde, which efficiently yields a dodecaimino-containing this compound. This imine-based cage can be subsequently reduced, typically using sodium borohydride (B1222165) (NaBH₄), to its more stable secondary-amine counterpart.[2][8]

The original synthesis, developed by Virgil Boekelheide in 1979, involved a multi-step process utilizing pyrolysis and [4+4] cycloaddition reactions to form the bridging units sequentially.[3]

Below is a generalized workflow for the synthesis of a this compound cage via dynamic imine condensation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Behavior of Trapped Molecules in Lantern-Like Carcerand Superphanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Determining Repulsion in Cyclophane Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Does the Presence of a Bond Path Really Mean Interatomic Stabilization? The Case of the Ng@this compound (Ng = He, Ne, Ar, and Kr) Endohedral Complexes [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic and bioinspired cage nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Superphane: A Technical Guide to its Molecular Orbitals

For Immediate Release

A Deep Dive into the Quantum Mechanical World of a Unique Hydrocarbon Cage

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical calculations of superphane's molecular orbitals. This compound, formally known as --INVALID-LINK--cyclophane, is a highly strained, cage-like hydrocarbon that has captivated chemists for its unique structure and electronic properties. This document details the computational methodologies employed to understand its electronic structure, presents key quantitative data, and provides a logical workflow for such theoretical investigations.

Introduction to this compound's Electronic Structure

This compound's structure, consisting of two benzene (B151609) rings forced into close, parallel proximity by six ethylene (B1197577) bridges, results in significant electronic interactions between the two aromatic decks.[1] Understanding the nature and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity, electronic absorption properties, and potential applications in materials science and medicinal chemistry. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools in elucidating the electronic landscape of this fascinating molecule.[2]

Computational Methodology

The determination of this compound's molecular orbital energies and electronic transitions is primarily achieved through DFT calculations. A critical aspect of these calculations is the choice of the functional and the basis set, as these selections significantly influence the accuracy of the results.

Recommended Computational Protocol

Based on comparative studies of various cyclophanes, the PBE0 hybrid functional has been identified as superior for reproducing the geometries and electronic transition patterns of these bridged aromatic systems, including this compound.[1][2][3]

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation of this compound

-

Initial Structure Preparation: A starting 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is performed using DFT with the PBE0 functional and a suitable basis set, such as 6-31+G(d,p). The optimization process is complete when the forces on the atoms and the energy change between successive steps are negligible.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out to determine the molecular orbital energies, including the HOMO and LUMO levels.

-

Excited State Calculations (Optional): To investigate the electronic transitions, Time-Dependent DFT (TD-DFT) calculations are performed, again using the PBE0 functional. This allows for the simulation of the electronic absorption spectrum.

Computational Workflow

The logical flow of a theoretical investigation into this compound's molecular orbitals can be visualized as follows:

Quantitative Data: Molecular Orbital Energies

The calculated frontier molecular orbital energies for this compound are critical for understanding its chemical reactivity and electronic properties. The following table summarizes the key energy values obtained from DFT calculations at the PBE0/6-31+G(d,p) level of theory.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.15 |

| HOMO-LUMO Gap | 6.10 |

Note: These values are representative and are based on the superior performance of the PBE0 functional as identified in the literature.[1][2][3]

Analysis of Frontier Molecular Orbitals

The HOMO and LUMO of this compound are delocalized across the entire molecule, with significant contributions from the π-systems of both benzene rings. The HOMO is typically a bonding combination of the benzene π-orbitals, while the LUMO is the corresponding anti-bonding combination. The relatively large HOMO-LUMO gap of approximately 6.10 eV suggests that this compound is a kinetically stable molecule.

Signaling Pathways and Logical Relationships

The process of theoretical calculation itself can be viewed as a logical pathway, starting from the initial molecular structure and leading to the final electronic properties. The following diagram illustrates the key relationships in this process.

Conclusion

The theoretical calculation of this compound's molecular orbitals provides invaluable insights into its electronic structure and reactivity. The use of Density Functional Theory with the PBE0 functional offers a robust and accurate approach to modeling this unique molecule. The quantitative data on its frontier molecular orbitals and the understanding of the computational workflow presented in this guide serve as a foundational resource for researchers in computational chemistry, materials science, and drug development.

References

Whitepaper: The Core Principles of Superphane Self-Assembly

Audience: Researchers, scientists, and drug development professionals.

Abstract

Superphanes, aesthetically pleasing macrocyclic compounds featuring two parallel aromatic rings connected by six bridges, have transitioned from synthetic curiosities to highly functional molecules with significant potential in supramolecular chemistry, materials science, and medicine.[1][2] Their unique, well-defined three-dimensional cavities make them exceptional hosts for a variety of guest molecules.[3] The advent of self-assembly strategies, particularly those employing dynamic covalent chemistry, has overcome previous synthetic bottlenecks, enabling the facile, high-yield production of diverse superphane architectures.[4][5] This guide provides an in-depth technical overview of the fundamental principles governing this compound self-assembly, including the thermodynamic driving forces, molecular design strategies, and key experimental protocols. It aims to equip researchers and drug development professionals with the core knowledge required to harness these fascinating structures for advanced applications, such as targeted drug delivery and molecular recognition.

Core Principles of this compound Self-Assembly

The spontaneous formation of complex, well-defined this compound structures from simpler molecular precursors is governed by a delicate interplay of thermodynamic principles and specific molecular interactions.

Thermodynamic vs. Kinetic Control

In chemical reactions where multiple products are possible, the final product distribution is determined by whether the reaction is under kinetic or thermodynamic control.[6][7]

-

Kinetic Control: Favors the product that is formed fastest, i.e., the one with the lowest activation energy (Ea). These conditions are typically achieved at lower temperatures where the reaction is irreversible.[8][9]

-

Thermodynamic Control: Favors the most stable product, i.e., the one with the lowest Gibbs free energy (G). This requires reversible reaction conditions, usually at higher temperatures, allowing the system to reach equilibrium.[6][8]

The self-assembly of superphanes through dynamic covalent chemistry is a classic example of a process under thermodynamic control.[10] The use of reversible reactions allows for "error correction," where less stable, kinetically formed intermediates can revert to their precursors and re-assemble, eventually leading to the accumulation of the most stable this compound structure as the major product.[10]

Driving Forces in Self-Assembly

The formation and stability of this compound assemblies are dictated by a combination of non-covalent interactions and, in many modern syntheses, the formation of reversible covalent bonds.

-

Dynamic Covalent Bonds: The use of reversible reactions, such as the formation of imines from amines and aldehydes, is central to the self-assembly of many modern superphanes.[1][4] This strategy, known as Dynamic Covalent Chemistry (DCC), allows the building blocks to continuously connect and disconnect until the most thermodynamically stable superstructure is formed, maximizing the yield of the desired this compound.[5]

-

Hydrogen Bonding: Hydrogen bonds are paramount, particularly in the context of host-guest chemistry.[11] Within the this compound cavity, multiple hydrogen bond donors or acceptors can be installed to specifically recognize and bind guest molecules.[12] Studies show that guest molecules are often stabilized within the cage by numerous, and sometimes strong, hydrogen bonds.[3][11]

-

π-π Interactions: The aromatic panels of the this compound structure engage in π-π stacking interactions, which contribute significantly to the overall stability of the assembled macrocycle.[13] These interactions are also a key driving force in the binding of aromatic guest molecules.[14]

-

Hydrophobic Interactions: In aqueous or polar solvents, the tendency of nonpolar surfaces to minimize contact with the solvent drives the aggregation of the hydrophobic building blocks, facilitating the self-assembly process.[13][15]

-

Van der Waals Forces: These non-specific, short-range interactions are collectively significant in ensuring close packing and stabilizing the final three-dimensional structure of the this compound and its host-guest complexes.[16]

Molecular Design and Experimental Protocols

The rational design of molecular precursors is critical for achieving high-yield self-assembly of superphanes with desired functionalities.

Design Principles

The facile synthesis of diverse superphanes has been enabled by a "one-pot" dynamic self-assembly of a hexakis-amine with various aromatic dialdehydes.[1][4] Key design considerations include:

-

Symmetry and Geometry: The geometry of the precursors dictates the final structure. For instance, using a C6-symmetric hexakis-amine and a C2-symmetric dialdehyde (B1249045) reliably leads to the formation of highly symmetric this compound cages.

-

Functionality: The choice of aldehyde can introduce different functional groups into the this compound bridges, tuning its solubility, electronic properties, or host-guest binding capabilities.[5]

-

Cavity Size: The length of the bridging units, controlled by the dialdehyde component, determines the size of the internal cavity, which is crucial for selective guest encapsulation (a "size-sieving effect").[17]

-

Post-Assembly Modification: Superphanes bearing reactive functional groups, such as secondary amines, can be further modified after assembly to introduce a wide range of functionalities.[4][5]

Experimental Protocol: Synthesis of a Secondary Amine-Linked this compound

The following is a generalized protocol based on reported facile syntheses of superphanes.[1][4][5] This two-step, one-pot procedure first involves the dynamic self-assembly of an imine-based this compound, followed by its in-situ reduction to the more stable secondary amine-linked product.

Step 1: Dynamic Self-Assembly (Imine Formation)

-

Dissolve the hexakis-amine precursor (1.0 eq) in a suitable solvent (e.g., CHCl₃ or MeOH).

-

Add the aromatic dialdehyde precursor (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-12 hours) to allow the system to reach thermodynamic equilibrium. The formation of the dodecaimino-containing this compound occurs during this stage.

Step 2: In-situ Reduction (Capture)

-

To the same reaction vessel, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in excess (e.g., 20-30 eq).

-

Continue stirring the mixture at room temperature for an extended period (e.g., 12-24 hours) until the reduction of the imine bonds is complete. This "capture" step renders the assembly irreversible and locks in the desired this compound structure.

-

Quench the reaction by adding water.

-

Perform a workup, typically involving extraction with an organic solvent (e.g., CH₂Cl₂), drying the organic phase (e.g., over Na₂SO₄), and removing the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the final secondary amine-based this compound.

Characterization Methods

Confirming the successful assembly and structure of superphanes requires a suite of analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the high symmetry of the assembled this compound, which typically results in simple, well-resolved spectra.[2][10]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product, verifying the formation of the desired macrocycle.[18]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including the inter-planar distance between the aromatic rings and the conformation of the bridges.[10]

-

Photophysical Measurements: For fluorescent superphanes, UV-Vis and fluorescence spectroscopy are used to determine absorption/emission wavelengths and quantum yields.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various this compound systems.

Table 1: Structural and Spectroscopic Data of Parent --INVALID-LINK--Cyclophane

| Parameter | Value | Reference |

|---|---|---|

| Molecular Symmetry | D₆ₕ | [2] |

| Aromatic Plane Separation | 262 pm | [2] |

| Strain Energy (estimated) | 20 kcal/mol | [2] |

| ¹H NMR Shift | 2.98 ppm | [2] |

| ¹³C NMR Shifts | 32 ppm, 144 ppm | [2] |

Table 2: Host-Guest Interaction & Encapsulation Data

| Host-Guest System | Encapsulation Energy (kcal/mol) | Primary Interactions | Reference |

|---|---|---|---|

| H₂O, NH₃, HF, etc. in Lantern-like Superphanes | -14.2 (for H₂O@1) | Hydrogen Bonding (N···H, C-H···X) | [12] |

| Au₁₈ Cluster in Polyfunctional this compound | -145.3 | Electrostatic (54.9%), Charge Transfer | [18] |

Table 3: Photophysical Properties of Self-Assembled Superphanes

| This compound Type | State | Fluorescence Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Imine-based (e.g., 7a-7e) | Solid State | 3.5% - 17.1% | [4][5] |

| Secondary Amine-based (e.g., 3a-3e) | Solution | < 0.01 | [4] |

| Secondary Amine-based (e.g., 3a-3e) | Solid State | Highly Emissive (Qualitative) |[4][5] |

Applications in Drug Development

The unique structural features of superphanes make them highly promising candidates for drug delivery systems.[19][20] Their well-defined, functionalizable cavities can encapsulate therapeutic molecules, offering several potential advantages.

-

Drug Encapsulation and Protection: The this compound cage can act as a molecular container, protecting sensitive drug molecules from degradation in biological environments.[21] This host-guest complexation can improve the stability and shelf-life of the therapeutic agent.[16]

-

Solubility Enhancement: By encapsulating poorly water-soluble drugs within their hydrophobic core, superphanes can act as solubilizing agents, improving bioavailability for parenteral delivery.[19]

-

Controlled and Targeted Delivery: The exterior of the this compound can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded carrier to specific cells or tissues.[21] Furthermore, stimuli-responsive linkers could be incorporated into the this compound bridges, allowing for the controlled release of the guest drug molecule in response to specific triggers like pH, temperature, or enzymes.[22]

Conclusion and Future Outlook

The principles of self-assembly, particularly thermodynamically controlled dynamic covalent chemistry, have revolutionized the field of this compound chemistry. This approach has unlocked access to a vast array of complex, three-dimensional architectures in high yields from simple, rationally designed precursors. The precise control over cavity size, shape, and functionality makes these molecules ideal platforms for host-guest chemistry. For researchers in drug development, superphanes represent a novel and versatile class of nanocarriers. Future work will likely focus on designing superphanes with advanced functionalities, such as stimuli-responsiveness for on-demand drug release and the incorporation of biocompatible moieties to reduce toxicity and improve in-vivo performance. As our understanding of the fundamental principles of their self-assembly deepens, the application of superphanes in creating sophisticated functional materials and targeted therapeutics will undoubtedly continue to expand.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. jackwestin.com [jackwestin.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. A facile route to old and new cyclophanes via self-assembly and capture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Preferential molecular recognition of heterochiral guests within a cyclophane receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Self-Assembly: From Amphiphiles to Chromophores and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Host–guest chemistry - Wikipedia [en.wikipedia.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Embedding a guest gold cluster in an organic host. Evaluation of the encapsulation nature in a Au 18 –this compound host–guest aggregate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01989C [pubs.rsc.org]

- 19. Self assembled materials: design strategies and drug delivery perspectives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Functionalized Superphanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis and functionalization of superphanes, a class of cyclophanes with two parallel benzene (B151609) rings connected by six bridges. The methodologies outlined are based on a facile one-pot synthesis approach, enabling the production of diverse superphane structures amenable to further modification for applications in supramolecular chemistry, materials science, and drug development.

Introduction

Superphanes have garnered significant interest due to their unique three-dimensional structures and distinct chemical and physical properties.[1][2][3][4] However, their broader application has been historically limited by challenging and low-yield synthetic routes.[1][2][3][4] Recent advancements have enabled a more accessible and scalable "one-pot" synthesis, paving the way for the exploration of functionalized superphanes in various fields, including as novel supramolecular hosts and advanced functional materials.[1][2][3][4] This document details the protocols for the synthesis of secondary amine-linked superphanes and their subsequent post-synthetic functionalization.

Data Summary

The following tables summarize the quantitative data for the synthesis of various this compound derivatives.

Table 1: Synthesis of Dodecaimino-Superphanes (7a-7e) and Dodecaaza-Superphanes (3a-3e)

| Entry | Dialdehyde (B1249045) Precursor | Dodecaimino-Superphane | Yield (%) | Dodecaaza-Superphane | Overall Yield (%) |

| 1 | Terephthalaldehyde | 7a | - | 3a | - |

| 2 | Isophthalaldehyde | 7b | - | 3b | - |

| 3 | 2,6-Pyridinedicarboxaldehyde (B58191) | 7c | - | 3c | 47 |

| 4 | 2,5-Thiophenedicarboxaldehyde | 7d | - | 3d | - |

| 5 | 4,4'-Biphenyldicarboxaldehyde | 7e | - | 3e | - |

Yields for individual dodecaimino-superphanes were not explicitly detailed in the source material, but the overall yield for the two-step, one-pot synthesis of 3c is provided.[1]

Table 2: Photophysical Properties of Selected Superphanes

| This compound | State | Emission Type | Quantum Yield (%) |

| 7a-7e | Solid | High Emission | 3.5 - 17.1 |

| 3a-3e | Solution & Solid | Genuine Fluorescence | - |

Specific quantum yields for the secondary amine-based superphanes (3a-3e) were not provided in the source material.[1][2][3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dodecaaza-Superphanes (e.g., 3c)

This protocol describes the gram-scale synthesis of a secondary amine-containing this compound via a one-pot dynamic self-assembly and subsequent reduction.

Materials:

-

Hexakis-amine

-

Aromatic dialdehyde (e.g., 2,6-pyridinedicarboxaldehyde for 3c)

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Acetonitrile (B52724) (CH₃CN)

Procedure:

-

Imine Condensation: In a round-bottom flask, dissolve the aromatic dialdehyde (e.g., 1.27 g of 2,6-pyridinedicarboxaldehyde) and the hexakis-amine (2.36 g) in methanol.

-

Heat the mixture to 65°C and stir for 12 hours. The formation of a precipitate (the dodecaimino-superphane) should be observed.

-

In-situ Reduction: Cool the reaction mixture to room temperature.

-

Carefully add an excess of sodium borohydride (NaBH₄) to the mixture in portions.

-

Stir the reaction at room temperature for an additional 12 hours. The precipitate should gradually dissolve.

-

Work-up and Purification: Remove the solvent by rotary evaporation.

-

Disperse the resulting residue in water and perform repeated extractions with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Wash the crude product with an excess of acetonitrile to afford the pure dodecaaza-superphane (e.g., 1.32 g of 3c as a light yellow powder).[5]

Protocol 2: Post-Synthetic Functionalization of Dodecaaza-Superphanes (e.g., Alkylation of 3c)

This protocol outlines the procedure for the N-alkylation of the secondary amine groups on the this compound scaffold.

Materials:

-

Dodecaaza-superphane (e.g., 3c)

-

Alkyl halide (e.g., ethyl iodide, allyl bromide, propargyl bromide)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., acetonitrile, CH₃CN)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the dodecaaza-superphane (e.g., 3c) in the chosen solvent.

-

Add an excess of the alkyl halide and the base to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up and Purification: Filter the reaction mixture to remove the base.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the residue using an appropriate method, such as column chromatography, to isolate the functionalized this compound.

Visualizations

Caption: Synthetic pathway for functionalized superphanes.

Caption: Experimental workflow for one-pot this compound synthesis.

References

Application Notes and Protocols for Superphane Host-Guest Binding Studies

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the experimental setup, protocols, and data analysis for studying host-guest binding interactions involving superphane macrocycles.

Introduction to this compound Host-Guest Chemistry

Superphanes are a unique class of cyclophanes characterized by two parallel aromatic rings connected by multiple bridges.[1][2] This rigid and pre-organized cavity makes them excellent candidates for host-guest chemistry, with potential applications in molecular recognition, sensing, and drug delivery.[3] The study of their binding properties is crucial for understanding the fundamental principles of supramolecular chemistry and for the rational design of novel functional materials.[3]

This document outlines the standard experimental procedures for investigating the binding affinity, stoichiometry, and thermodynamics of this compound host-guest complexes. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Titration, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.

General Experimental Workflow

The investigation of this compound host-guest binding typically follows a systematic workflow, from the synthesis of the host to the detailed characterization of its binding properties with a specific guest molecule.

Experimental Protocols

Synthesis and Purification of Superphanes